2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine
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Overview
Description
2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine is an organic compound that features a fluorophenyl group and a methoxybenzyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine typically involves the following steps:
Formation of the Ethanamine Backbone: The ethanamine backbone can be synthesized through the reduction of a nitrile or an amide precursor.
Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution of a halogenated benzene derivative with a fluorine atom.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methoxybenzyl chloride reacts with the ethanamine backbone in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields amines or alcohols.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(3-methoxybenzyl)ethanamine
- 2-(4-bromophenyl)-N-(3-methoxybenzyl)ethanamine
- 2-(4-methylphenyl)-N-(3-methoxybenzyl)ethanamine
Uniqueness
2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-19-16-4-2-3-14(11-16)12-18-10-9-13-5-7-15(17)8-6-13/h2-8,11,18H,9-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPKTCOYKKWYTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366350 |
Source
|
Record name | 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355382-50-2 |
Source
|
Record name | 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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